2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
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Overview
Description
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2-hydroxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-nitrophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the type of activity being investigated.
Comparison with Similar Compounds
Similar Compounds
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2-thiol: Shares the oxadiazole core but lacks the acetamide and nitrophenyl groups.
N-(4-Nitrophenyl)acetamide: Contains the acetamide and nitrophenyl groups but lacks the oxadiazole moiety.
Uniqueness
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to its combination of the oxadiazole, acetamide, and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H12N4O5S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C16H12N4O5S/c21-13-4-2-1-3-12(13)15-18-19-16(25-15)26-9-14(22)17-10-5-7-11(8-6-10)20(23)24/h1-8,21H,9H2,(H,17,22) |
InChI Key |
VHADPKLBQQWFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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